An In-depth Technical Guide to the Structure Elucidation of 4,7-seco-Tebipenemoic Acid Pivoxil
An In-depth Technical Guide to the Structure Elucidation of 4,7-seco-Tebipenemoic Acid Pivoxil
Foreword: The Imperative of Structural Integrity in Drug Development
In the realm of pharmaceutical sciences, the structural integrity of an active pharmaceutical ingredient (API) is paramount. Tebipenem Pivoxil, the first orally administered carbapenem antibiotic, represents a significant advancement in treating a range of bacterial infections.[1][2][3] However, like all β-lactam antibiotics, it is susceptible to degradation, which can compromise its efficacy and safety.[4][5] One such critical degradation product is 4,7-seco-Tebipenemoic Acid Pivoxil, formed through the hydrolytic cleavage of the strained β-lactam ring. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a first-principles methodology, combining advanced spectroscopic and chromatographic techniques to build an unassailable structural hypothesis.
Foundational Understanding: The Genesis of a Seco-Impurity
The term "seco" in chemistry denotes the cleavage of a ring. In the context of 4,7-seco-Tebipenemoic Acid Pivoxil, this refers to the opening of the 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate core of Tebipenem Pivoxil, specifically the β-lactam ring. This ring-opening is a common degradation pathway for carbapenems, often initiated by nucleophilic attack on the β-lactam carbonyl group under acidic or basic conditions.[6] Understanding this genesis is the first step in predicting the resulting chemical structure and devising an appropriate analytical strategy.
The parent compound, Tebipenem Pivoxil, has a complex stereochemistry with four chiral centers.[1][7] Its structural elucidation has been thoroughly documented, providing a solid reference point for our investigation.[1][8][9] The formation of the 4,7-seco derivative involves the breaking of the amide bond within the β-lactam ring, resulting in the formation of a carboxylic acid and an amine on a now acyclic portion of the molecule.
The Analytical Blueprint: A Multi-modal Approach to Structure Confirmation
The elucidation of an unknown chemical structure, particularly a complex one like 4,7-seco-Tebipenemoic Acid Pivoxil, necessitates a multi-pronged analytical approach. No single technique can provide all the necessary information. Instead, we will build a cohesive structural picture by integrating data from chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Chromatographic Separation and Isolation
Rationale: The initial step in the analysis of any impurity is its separation from the parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for this purpose. A well-developed HPLC method provides the retention time of the impurity, a preliminary indication of its polarity relative to the API, and allows for its isolation for further spectroscopic analysis.
Experimental Protocol: Stability-Indicating HPLC Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).[5]
-
Column: LiChrospher C-18 (5 µm, 250 x 4.6 mm) or equivalent.[5]
-
Mobile Phase: A gradient elution is often necessary for complex mixtures of parent drug and impurities. A typical starting point would be a mixture of an aqueous buffer (e.g., 12 mM ammonium acetate) and an organic modifier (e.g., acetonitrile).[4][10] The gradient would be programmed to increase the proportion of the organic modifier over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 298 nm, which is a suitable wavelength for detecting the carbapenem chromophore.[4][10]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: A sample of Tebipenem Pivoxil is subjected to forced degradation (e.g., by exposure to acidic, basic, and oxidative conditions) to generate the 4,7-seco-impurity.[4][5] The resulting solution is then diluted with the mobile phase and injected into the HPLC system.
Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation
Rationale: High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a liquid chromatography system (LC-MS), is a powerful tool for determining the elemental composition of an unknown compound and for probing its structure through fragmentation analysis. For 4,7-seco-Tebipenemoic Acid Pivoxil, we expect the molecular weight to be 18.01056 Da (the mass of H₂O) greater than that of Tebipenem Pivoxil, reflecting the addition of a water molecule during hydrolysis of the β-lactam ring.
Experimental Protocol: LC-QTOF-MS/MS Analysis
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Ionization Mode: Positive ESI is generally effective for carbapenems.[11]
-
Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired. The MS/MS experiments involve selecting the precursor ion corresponding to the protonated molecule of the impurity and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: The accurate mass measurement from the full scan MS data is used to determine the elemental composition. The MS/MS fragmentation pattern is then analyzed to deduce the connectivity of the atoms within the molecule.
Expected Data and Interpretation:
| Parameter | Tebipenem Pivoxil (Reference) | Expected for 4,7-seco-Tebipenemoic Acid Pivoxil | Rationale for Difference |
| Molecular Formula | C₂₂H₃₁N₃O₆S₂[1][12] | C₂₂H₃₃N₃O₇S₂ | Addition of one molecule of H₂O. |
| Monoisotopic Mass | 497.1658 | 515.1764 | Mass of C₂₂H₃₁N₃O₆S₂ + Mass of H₂O. |
| [M+H]⁺ Ion | m/z 498.1736[1] | m/z 516.1842 | Protonated molecule. |
| Key MS/MS Fragments | Fragmentation of the β-lactam ring and side chains. | Loss of H₂O from the newly formed carboxylic acid, cleavage adjacent to the newly formed amine. | The fragmentation pattern will be significantly different due to the opened β-lactam ring, providing crucial structural information. |
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
Rationale: While MS provides information on the molecular formula and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level connectivity and stereochemistry of the molecule. A full suite of 1D and 2D NMR experiments is required for the unambiguous structure elucidation of a complex molecule like 4,7-seco-Tebipenemoic Acid Pivoxil.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: The 4,7-seco-impurity is isolated from the forced degradation mixture using preparative HPLC. The purified sample is then dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the following spectra:
-
1D NMR: ¹H and ¹³C{¹H} spectra.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning the stereochemistry.
-
-
Expected Spectral Changes and Interpretation:
The key to interpreting the NMR spectra of 4,7-seco-Tebipenemoic Acid Pivoxil lies in comparing them to the well-characterized spectra of Tebipenem Pivoxil.[13] The opening of the β-lactam ring will induce significant changes in the chemical shifts and coupling constants of the protons and carbons in the vicinity of the cleavage site.
| Spectroscopic Feature | Tebipenem Pivoxil (Reference) | Expected for 4,7-seco-Tebipenemoic Acid Pivoxil | Rationale for Change |
| ¹H NMR: β-lactam Protons | Characteristic chemical shifts for the protons on the bicyclic core. | Significant upfield or downfield shifts of the protons adjacent to the former β-lactam ring due to changes in ring strain and electronic environment. | The rigid, strained ring system is now a flexible open chain. |
| ¹³C NMR: β-lactam Carbonyl | A characteristic chemical shift for the amide carbonyl carbon (typically >170 ppm). | The amide carbonyl is converted to a carboxylic acid carbonyl, which will have a different chemical shift. | Change in functional group from amide to carboxylic acid. |
| HMBC Correlations | Correlations consistent with the bicyclic structure. | New HMBC correlations will be observed that confirm the open-chain structure, for example, correlations from the protons on the carbon adjacent to the new amine to the carbons across the cleaved bond. | The connectivity of the molecule has changed. |
Infrared Spectroscopy: Corroborating Functional Groups
Rationale: Infrared (IR) spectroscopy is a relatively simple and rapid technique that provides information about the functional groups present in a molecule. While not as detailed as NMR, it can provide crucial corroborating evidence for the structural changes that have occurred.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The isolated impurity can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Expected Spectral Changes:
| Functional Group | Tebipenem Pivoxil (Reference) | Expected for 4,7-seco-Tebipenemoic Acid Pivoxil | Rationale for Change |
| β-lactam Carbonyl | Strong absorption band around 1750-1780 cm⁻¹. | Disappearance of the β-lactam carbonyl band. | The β-lactam ring has been opened. |
| Carboxylic Acid | Not present. | Appearance of a broad O-H stretching band around 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1725 cm⁻¹. | Formation of a carboxylic acid group. |
| Amine | Not present as a primary or secondary amine. | Appearance of an N-H stretching band (for a secondary amine) around 3300-3500 cm⁻¹. | Formation of an amine group. |
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: A workflow diagram for the structure elucidation of 4,7-seco-Tebipenemoic Acid Pivoxil.
Conclusion: Ensuring Drug Quality Through Rigorous Science
The structure elucidation of degradation products like 4,7-seco-Tebipenemoic Acid Pivoxil is not merely an academic exercise; it is a critical component of ensuring the safety and efficacy of pharmaceutical products. By employing a systematic and multi-faceted analytical approach, we can confidently identify and characterize such impurities. The methodologies outlined in this guide provide a robust framework for any scientist tasked with this important work, upholding the principles of scientific integrity and contributing to the development of high-quality medicines.
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